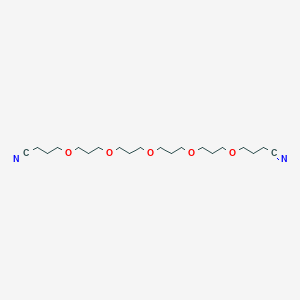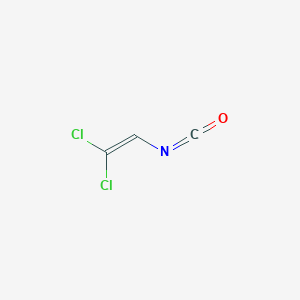
Ethene, 1,1-dichloro-2-isocyanato-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethene, 1,1-dichloro-2-isocyanato- is an organic compound with the molecular formula C3HCl2NO It contains a vinyl group substituted with two chlorine atoms and an isocyanate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethene, 1,1-dichloro-2-isocyanato- can be synthesized through the reaction of 1,1-dichloroethylene with phosgene (COCl2) in the presence of a catalyst. The reaction typically occurs under controlled temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of Ethene, 1,1-dichloro-2-isocyanato- involves large-scale reactors where 1,1-dichloroethylene and phosgene are continuously fed into the system. The reaction is catalyzed by a suitable catalyst, and the product is purified through distillation and other separation techniques.
Analyse Chemischer Reaktionen
Types of Reactions
Ethene, 1,1-dichloro-2-isocyanato- undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.
Addition Reactions: The double bond in the vinyl group can participate in addition reactions with electrophiles.
Polymerization: The compound can undergo polymerization to form polymers with unique properties.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and alcohols. These reactions typically occur under mild conditions.
Addition Reactions: Electrophiles such as halogens and hydrogen halides are used. The reactions are usually carried out at room temperature or slightly elevated temperatures.
Polymerization: Catalysts such as free radicals or transition metal complexes are used to initiate the polymerization process.
Major Products Formed
Substitution Reactions: Products include substituted derivatives of Ethene, 1,1-dichloro-2-isocyanato-.
Addition Reactions: Products include addition compounds where the double bond is saturated.
Polymerization: Products include polymers with varying chain lengths and properties.
Wissenschaftliche Forschungsanwendungen
Ethene, 1,1-dichloro-2-isocyanato- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Used in the production of specialty polymers and materials with unique properties.
Wirkmechanismus
The mechanism of action of Ethene, 1,1-dichloro-2-isocyanato- involves its interaction with nucleophiles and electrophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophiles such as amines and alcohols. The vinyl group can participate in addition reactions with electrophiles, leading to the formation of various addition products. The molecular targets and pathways involved depend on the specific reactions and conditions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethene, 1,1-dichloro-: Similar structure but lacks the isocyanate group.
Ethene, 1,2-dichloro-: Different substitution pattern on the ethene backbone.
Ethane, 1,1-dichloro-: Saturated analog with different reactivity.
Uniqueness
Ethene, 1,1-dichloro-2-isocyanato- is unique due to the presence of both the isocyanate group and the vinyl group, which confer distinct reactivity and potential applications. The combination of these functional groups allows for a wide range of chemical transformations and applications in various fields.
Eigenschaften
CAS-Nummer |
56020-32-7 |
|---|---|
Molekularformel |
C3HCl2NO |
Molekulargewicht |
137.95 g/mol |
IUPAC-Name |
1,1-dichloro-2-isocyanatoethene |
InChI |
InChI=1S/C3HCl2NO/c4-3(5)1-6-2-7/h1H |
InChI-Schlüssel |
ZVBBOWINYIMCJV-UHFFFAOYSA-N |
Kanonische SMILES |
C(=C(Cl)Cl)N=C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


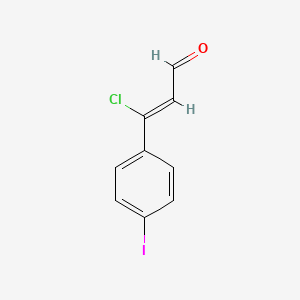
![N-Butyl-N'-[4-chloro-6-(dimethylamino)-1,3,5-triazin-2-yl]thiourea](/img/structure/B14631813.png)
![2-{[(1-Ethyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}-5-nitropyridine](/img/structure/B14631817.png)
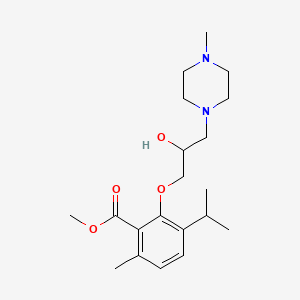


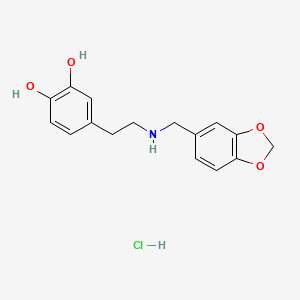
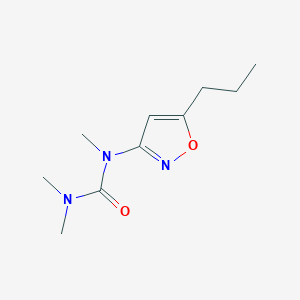
![{[2-(Benzenesulfinyl)ethyl]sulfanyl}benzene](/img/structure/B14631855.png)
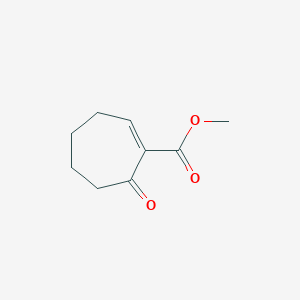

![5H-[1,2,4]Triazolo[5,1-a]isoindol-5-one, 2-phenyl-](/img/structure/B14631870.png)
